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molecular formula C9H5Cl2FN4 B8730815 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(3-fluoro-phenyl)-amine

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(3-fluoro-phenyl)-amine

Cat. No. B8730815
M. Wt: 259.06 g/mol
InChI Key: QHEFGCVURJJVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335770B2

Procedure details

To cyanuric chloride (1.6614 g, 9 mmol) dissolved in acetone (20 mL) stirring at 0-5° C., was added a solution of 3-fluoroaniline (0.9 mL, 9 mmol) in acetone (5 mL) followed by the addition of 2.5 N NaOH (3.6 mL, 9 mmol). The reaction mixture was allowed to stir at 0-5° C. for 1 hour under nitrogen. The reaction mixture was poured over crushed ice and neutralized with 10% HCl and 10% NaOH. The solid that formed was collected by vacuum filtration and the resulting solid was dried overnight under vacuum. Flash column chromatography (SiO2, 70:30 hexanes:ethyl acetate) yielded a faint yellow solid (159a, 1.67 g, 72%), mp 143° C.; HPLC: Inertsil ODS-3V C18, 40:30:30 [KH2PO4 (0.01M, pH 3.2): CH3OH: CH3CN], 264 nm, Rt 23.5 min, 87.0% purity.
Quantity
1.6614 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[F:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14].[OH-].[Na+].Cl>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:14][C:13]2[CH:15]=[CH:16][CH:17]=[C:11]([F:10])[CH:12]=2)[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.6614 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 0-5° C. for 1 hour under nitrogen
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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